molecular formula C13H17N3O B11729537 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

Cat. No.: B11729537
M. Wt: 231.29 g/mol
InChI Key: WMQLSJJPPSJFGT-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole moiety through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar pyrazole structure but lacks the phenolic group.

    2-{[(1-methyl-4-phenyl-1H-pyrazol-3-yl)amino]methyl}phenol: Similar structure with a phenyl substitution on the pyrazole ring.

Uniqueness

2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to the presence of both the phenolic and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-9-10(2)13(15-16)14-8-11-6-4-5-7-12(11)17/h4-7,9,17H,3,8H2,1-2H3,(H,14,15)

InChI Key

WMQLSJJPPSJFGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CC=C2O)C

Origin of Product

United States

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